Butyl 3-(p-nitrobenzoyl)-dithiocarbazate
Description
Butyl 3-(p-nitrobenzoyl)-dithiocarbazate belongs to the dithiocarbazate family, characterized by an NNCSS backbone that enables multidentate ligand behavior . This compound features a butyl ester group and a p-nitrobenzoyl substituent, which influence its electronic, steric, and coordination properties. The nitro group is strongly electron-withdrawing, altering the ligand's electron density distribution, while the butyl chain introduces steric bulk. Such modifications are critical in determining its biological activity, solubility, and structural interactions compared to other dithiocarbazate derivatives .
Properties
CAS No. |
100933-86-6 |
|---|---|
Molecular Formula |
C12H15N3O3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
butyl N-[(4-nitrobenzoyl)amino]carbamodithioate |
InChI |
InChI=1S/C12H15N3O3S2/c1-2-3-8-20-12(19)14-13-11(16)9-4-6-10(7-5-9)15(17)18/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,19) |
InChI Key |
MBNOIYYREXXCRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Impact on Inhibition Potency
Structural and Crystallographic Features
Crystal packing in dithiocarbazates is stabilized by hydrogen bonding and π-π interactions:
Table 2: Key Crystallographic Parameters
Coordination Chemistry and Metal Complexation
Dithiocarbazates form stable complexes with transition metals, with substituents dictating coordination geometry:
- S-Methyl derivatives typically act as bidentate (N,S) ligands .
- Bulkier substituents (e.g., benzyl) can enforce distorted octahedral geometries in tin(IV) complexes .
- The p-nitrobenzoyl group may enhance electron withdrawal, stabilizing metal-ligand bonds, while the butyl chain could limit coordination flexibility. This contrasts with smaller substituents like methyl, which allow tighter metal binding .
Table 3: Coordination Behavior
Electronic and Spectroscopic Properties
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